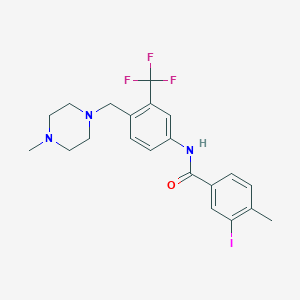

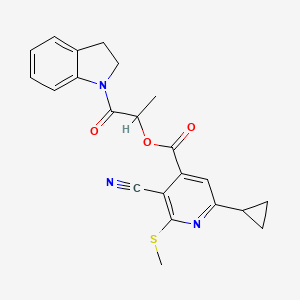

![molecular formula C7H9Cl2N3 B2505080 Imidazo[1,2-a]pyridin-2-amine dihydrochloride CAS No. 1263378-17-1](/img/structure/B2505080.png)

Imidazo[1,2-a]pyridin-2-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their biological activity and presence in various pharmaceutical agents. The synthesis of these compounds has been explored through various methods, often focusing on the use of mild reaction conditions and inexpensive catalysts to enhance their applicability in drug development .

Synthesis Analysis

Several strategies have been employed to synthesize imidazo[1,2-a]pyridines. One approach involves copper-catalyzed tandem oxidative C–H amination/cyclizations, which allows for the direct synthesis of imidazo[1,2-a]pyridines from acetophenones and 2-aminopyridines. This method has been used to synthesize Zolimidine, a drug for peptic ulcers, in a single step . Another method uses triflic anhydride-mediated annulation of 2H-azirines with 2-chloropyridines, leading to C3-substituted imidazo[1,2-a]pyridines, which are common in medicinal chemistry leads and drugs . Additionally, palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles has been used to synthesize imidazo[4,5-b]pyridines and -pyrazines, demonstrating the versatility of the synthetic approaches .

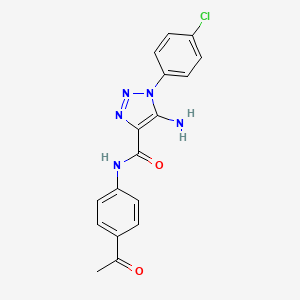

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines can be tailored through various synthetic routes. For instance, the Ortoleva-King reaction has been optimized to produce a broad range of imidazo[1,2-a]pyridines with different functionalities, such as OH, NMe2, Br, and OMe groups . The optical properties of these compounds can be significantly influenced by the presence of different substituents, as seen in the excited state intramolecular proton transfer (ESIPT) capable imidazo[1,2-a]pyridines .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo further chemical transformations to produce more complex structures. For example, oxidative intramolecular C–H amination has been used to synthesize polycyclic imidazo[1,2-a]pyridine analogs, which exhibit strong UV absorption and fluorescence . Additionally, carbene transformations or C-H functionalizations have been highlighted as green and atom-economical strategies for the synthesis of diverse imidazo[1,2-a]pyridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines are influenced by their molecular structure. For instance, a four-component cascade heteroannulation has been developed to synthesize highly substituted imidazo[1,2-a]pyridine derivatives, which can exhibit unusual splitting peaks in their NMR spectra due to the presence of an o-halogen atom on the aryl ring . The synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C-H amination also demonstrates the ability to fine-tune the properties of these compounds for potential use as cysteine protease inhibitors .

Scientific Research Applications

Copper Catalyzed Synthesis

Imidazo[1,2-a]pyridin-2-amine dihydrochloride serves as a precursor in the synthesis of imidazo[1,2-a]pyridines, achieved through copper-catalyzed tandem imine formation and intramolecular aerobic oxidative C–H bond amination/cyclizations. This method offers a straightforward route to synthesize a variety of imidazo[1,2-a]pyridines from readily available acetophenones and 2-aminopyridines (Pericherla et al., 2013).

Pharmacological Properties

The compound's bicyclic system with a bridgehead nitrogen atom makes it of significant interest in medicinal chemistry. Extensive research has been conducted to understand the pharmacological properties of this scaffold, encompassing enzyme inhibitors, receptor ligands, and anti-infectious agents (Enguehard-Gueiffier & Gueiffier, 2007).

Palladium-catalyzed Synthesis for Therapeutic Applications

Imidazo[1,2a]pyridines have garnered attention in medicinal chemistry research, especially when functionalized with exocyclic amines. Their synthesis via palladium-catalyzed coupling reactions has shown potential for high affinity towards adenosine receptor A2A while maintaining low cytotoxicity, indicating their promise as privileged structures in therapeutic applications (Boulahjar et al., 2018).

Future Directions

Imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Therefore, the future directions in the research of Imidazo[1,2-a]pyridin-2-amine dihydrochloride could involve exploring its potential applications in medicinal chemistry and material science .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridin-2-amine dihydrochloride is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . .

Mode of Action

It is known that the compound can undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . This functionalization is considered an efficient strategy for the construction of imidazo[1,2-a]pyridine derivatives .

Biochemical Pathways

It has been suggested that the compound could be used as a scaffold for the development of covalent inhibitors, potentially affecting various biochemical pathways .

Result of Action

Some imidazo[1,2-a]pyridine derivatives have shown inhibitory activities against certain enzymes , and others have demonstrated anticancer properties .

Action Environment

It is known that the compound can be used as an inhibitor against the degradation of metal surfaces in acidic media , suggesting that its action may be influenced by the pH of the environment.

properties

IUPAC Name |

imidazo[1,2-a]pyridin-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3.2ClH/c8-6-5-10-4-2-1-3-7(10)9-6;;/h1-5H,8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIEWYRPIJDREMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(adamantan-1-yloxy)ethyl]-5-bromo-2-methoxybenzene-1-sulfonamide](/img/structure/B2505006.png)

![4-chloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2505017.png)